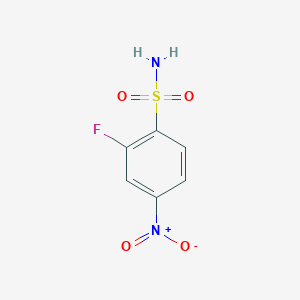

2-Fluoro-4-nitrobenzenesulfonamide

Description

2-Fluoro-4-nitrobenzenesulfonamide is an aromatic organic compound that has garnered interest in academic and industrial research. As a member of the halogenated and nitro-substituted benzenesulfonamide (B165840) class of molecules, its structure is characterized by a benzene (B151609) ring functionalized with a fluorine atom, a nitro group, and a sulfonamide moiety. This specific arrangement of functional groups makes it a potentially valuable building block in synthetic chemistry for the development of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRIWZZRAVYMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Fluoro 4 Nitrobenzenesulfonamide

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitro and sulfonamide groups significantly activates the benzene (B151609) ring of 2-fluoro-4-nitrobenzenesulfonamide towards nucleophilic aromatic substitution (SNAr).

The primary site for nucleophilic attack is the carbon atom bonded to the fluorine atom (C-2). The strong electron-withdrawing effects of the para-nitro group and the ortho-sulfonamide group make the C-F bond highly polarized and susceptible to cleavage by nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, is readily displaced.

For instance, the reaction of N-benzyl-2-fluoro-4-nitrobenzenesulfonamide with ammonia (B1221849) in 1,4-dioxane (B91453) at 120°C results in the displacement of the fluorine atom to yield N-benzyl-2-amino-4-nitrobenzenesulfonamide. uliege.be This transformation highlights the pronounced reactivity at the C-2 position.

While the nitro group is a powerful activating group, it is generally a poor leaving group in SNAr reactions compared to halogens. Therefore, direct nucleophilic substitution of the nitro group is not a commonly observed reaction pathway for this compound under typical SNAr conditions. The reactivity is overwhelmingly directed towards the substitution of the fluorine atom.

Stereoelectronic effects play a crucial role in governing the regioselectivity and rate of nucleophilic aromatic substitution reactions of this compound. The geometry of the molecule and the electronic properties of the substituents determine the stability of the intermediate Meisenheimer complex.

The ortho-sulfonamide group and the para-nitro group are positioned to effectively stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. The nitro group at the para position provides powerful resonance stabilization by delocalizing the negative charge onto its oxygen atoms. The sulfonamide group, while primarily inductively withdrawing, also contributes to the activation of the ring. This synergistic electronic stabilization significantly lowers the activation energy for the substitution at the C-2 position, making it the favored pathway.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, offering a key synthetic handle for introducing an amino group.

The selective reduction of the nitro group to an amino group is a common and synthetically useful transformation. This can be achieved using various reducing agents while preserving the fluoro and sulfonamide functionalities.

A widely used method involves the use of iron powder in a mixture of acetic acid and water. uliege.be For example, N-substituted 3-chloro-4-nitrobenzenesulfonamides can be reduced to their corresponding amino derivatives by refluxing with iron powder. uliege.be This method is generally effective for the reduction of aromatic nitro groups in the presence of other functional groups.

The resulting 4-amino-2-fluorobenzenesulfonamide (B1290113) is a valuable intermediate for the synthesis of more complex molecules. The newly introduced amino group can be further modified, for instance, through acylation reactions.

While specific studies on the electrochemical reduction of this compound are not extensively detailed in the provided search results, the general mechanism for the electrochemical reduction of aromatic nitro compounds is well-established. It typically proceeds in a stepwise manner.

In acidic media, the reduction often involves a four-electron, four-proton process to form the corresponding hydroxylamine (B1172632), which can then be further reduced to the amine in a two-electron, two-proton step. In aprotic media, the reduction often proceeds through the formation of a radical anion, which can then undergo further reduction or dimerization. The specific potential and mechanism would be influenced by the solvent, pH, and electrode material.

Modifications and Derivatization of the Sulfonamide Moiety

The sulfonamide group (-SO2NH2) in this compound can undergo various modifications and derivatizations, allowing for the synthesis of a diverse range of compounds.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be deprotonated by a base. The resulting anion can then react with electrophiles, leading to N-substituted sulfonamides. For example, the reaction with an appropriate alkyl or aryl halide can introduce a substituent on the nitrogen atom.

Furthermore, the sulfonamide group itself can be involved in cyclization reactions or can be modified through reactions with various reagents to alter its chemical properties. The primary amino group of the sulfonamide can also be acylated. For instance, reaction with acetyl chloride can lead to the formation of the corresponding N-acetylsulfonamide. uliege.be

These derivatization reactions are crucial for modulating the biological activity and physicochemical properties of the parent compound, enabling its use as a scaffold in medicinal chemistry and materials science.

N-Alkylation and N-Arylation Strategies

The acidic proton of the sulfonamide group in this compound can be readily substituted, allowing for the introduction of alkyl and aryl groups at the nitrogen atom. These N-functionalization reactions are crucial for the synthesis of a wide range of secondary and tertiary amines and other complex nitrogen-containing molecules.

N-Alkylation

N-alkylation of nitrobenzenesulfonamides, including this compound, is a well-established method for the synthesis of secondary amines. researchgate.net Common strategies involve the use of alkyl halides or the Mitsunobu reaction.

The Fukuyama alkylation, a notable method, utilizes the acidic nature of the sulfonamide proton. researchgate.net The reaction typically proceeds by deprotonation of the sulfonamide with a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form the corresponding anion. This anion then acts as a nucleophile, attacking an alkyl halide to yield the N-alkylated product. The reactivity of alkyl halides generally follows the order RI > RBr > RCl >> RF. acsgcipr.org

Alternatively, the Mitsunobu reaction provides a powerful method for the N-alkylation of sulfonamides using alcohols. glenresearch.com This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. glenresearch.com

Table 1: Representative Conditions for N-Alkylation of Sulfonamides

| Alkylating Agent | Sulfonamide Substrate | Base/Reagents | Solvent | Temperature | Yield (%) | Reference |

| Alkyl Halide (R-X) | 2-Nitrobenzenesulfonamide | K₂CO₃ | Acetone | 23-60 °C | - | nih.gov |

| 1-Phenethyl trichloroacetimidate | 2-Nitrobenzenesulfonamide | BF₃·OEt₂ | DCM | Reflux | 13 | nih.gov |

| Alcohols (R-OH) | 2,4-Dinitrobenzenesulfonamide | PPh₃, DEAD | - | - | High | researchgate.net |

| 3,3-bis(bromomethyl)oxetane | 2-Fluoro-4-nitroaniline (B181687) | NaOH | Sulfolane | 80 °C | 87 | nih.gov |

Note: Data for closely related sulfonamides are included to illustrate the general reactivity.

N-Arylation

The introduction of an aryl group at the sulfonamide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The most prominent methods for N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination. nih.govresearchgate.net

The Ullmann reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. nih.gov While effective, these conditions can be harsh.

The Buchwald-Hartwig amination offers a more versatile and milder alternative, utilizing a palladium catalyst with a suitable phosphine ligand. nih.govresearchgate.net This method has a broad substrate scope and is tolerant of various functional groups. Recent advancements have even demonstrated the use of nitroarenes directly as coupling partners in Buchwald-Hartwig-type reactions, eliminating the need for pre-functionalized aryl halides. nih.govresearchgate.netresearchgate.net In these reactions, the nitroarene can serve as a surrogate for an arylamine. nih.govresearchgate.net

Table 2: General Conditions for N-Arylation of Amines/Amides

| Arylating Agent | Amine/Amide Substrate | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Aryl Halide | Nitrogen Heterocycles | CuI | - | - | - | - | nih.gov |

| Nitroarenes | Nitroarenes | Pd(acac)₂ / BrettPhos | Cs₂CO₃ | PhCF₃ | 130 °C | up to 75 | nih.govresearchgate.net |

| Arylboronic Acids | Nitroarenes | Cu-catalyst | - | - | - | - | researchgate.net |

Note: This table presents general conditions for N-arylation reactions of related compounds, as specific data for this compound is limited.

Deprotection Chemistries (e.g., Nosyl Group Removal)

The 2-nitrobenzenesulfonyl (nosyl) group, which is the core structure of this compound, is a widely used protecting group for amines. Its removal, or deprotection, is a key step in many synthetic sequences. The electron-withdrawing nitro group facilitates the cleavage of the N-S bond under mild conditions.

The most common method for nosyl group removal is treatment with a soft nucleophile, typically a thiol, in the presence of a base. researchgate.netthieme-connect.denih.gov The mechanism involves a nucleophilic aromatic substitution, where the thiolate anion attacks the aromatic ring to form a Meisenheimer complex. researchgate.net This is followed by the elimination of sulfur dioxide (SO₂) and the release of the free amine.

A variety of thiols can be employed, including thiophenol, fluorous thiols, and polymer-supported thiols. researchgate.netresearchgate.netthieme-connect.de The use of supported reagents simplifies the purification process, as the byproducts can be easily removed by filtration. researchgate.netthieme-connect.de The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) at room temperature. researchgate.netthieme-connect.de Microwave irradiation can be used to accelerate the deprotection process. researchgate.netthieme-connect.de

Table 3: Conditions for Deprotection of N-Nosyl Compounds

| Thiol Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | MeCN | rt | - | >95 | nih.gov |

| Mercaptoacetic acid | Et₃N | CH₂Cl₂ | - | - | 99 | researchgate.net |

| PS-thiophenol | Cs₂CO₃ | DMF | rt | - | High | thieme-connect.de |

| C₈F₁₇(CH₂)₂SH | K₂CO₃ | - | - | - | High | researchgate.net |

| PS-thiophenol | Cs₂CO₃ | THF | - | - | 96 | thieme-connect.de |

Note: "rt" denotes room temperature. PS-thiophenol refers to polymer-supported thiophenol.

Other Characteristic Reaction Profiles

Beyond N-functionalization and deprotection, the presence of the fluorine atom and the activating nitro group on the aromatic ring of this compound opens up possibilities for other characteristic reactions, most notably nucleophilic aromatic substitution (SNA_r).

In S_NAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group, in positions ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. In this compound, the fluorine atom is positioned ortho to the nitro group, making it an excellent leaving group in S_NAr reactions.

A wide range of nucleophiles can displace the fluorine atom, including amines, thiols, and alkoxides. beilstein-journals.orgresearchgate.netchemrxiv.org These reactions provide a direct route to a variety of substituted 4-nitrobenzenesulfonamide (B188996) derivatives. The reactions are typically carried out in polar aprotic solvents and may require heating. beilstein-journals.org

Table 4: Nucleophilic Aromatic Substitution (S_NAr) of Fluoro-Nitro-Aromatic Compounds

| Nucleophile | Aromatic Substrate | Base | Solvent | Temperature | Yield (%) | Reference |

| Amines | 2,4-Difluoronitrobenzene | - | - | - | - | researchgate.net |

| Thiols | Heteroaryl Halides | K₂CO₃ | DMAc | rt - 100 °C | Good | researchgate.net |

| Phenol, Thiophenol, Dialkylamines | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | K₂CO₃ | DMF | Heat | Good | beilstein-journals.org |

| Pyrrolidine | 4-Fluoro-1-nitrobenzene | - | THF | - | - | acsgcipr.org |

| Phenothiazine | Octafluorotoluene | K₂CO₃ | DMF | 60 °C | 96 | chemrxiv.org |

Note: This table includes examples with structurally related fluoro-nitro-aromatic compounds to illustrate the general reactivity pattern.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Investigations

Synthesis of N-Substituted 2-Fluoro-4-nitrobenzenesulfonamide Analogs

The synthesis of N-substituted analogs of this compound is primarily achieved through two main pathways: nucleophilic aromatic substitution (SNAr) at the C2-fluorine position or by derivatizing the sulfonamide nitrogen.

The most common approach involves the reaction of this compound with a diverse range of primary or secondary amines. The fluorine atom is highly activated towards nucleophilic displacement by the strong electron-withdrawing effects of the adjacent sulfonyl group and the para-nitro group. masterorganicchemistry.comlibretexts.org This reaction typically proceeds under basic conditions, where the amine acts as the nucleophile, displacing the fluoride (B91410) ion to form a new C-N bond. This method allows for the introduction of a wide variety of substituents at the C2 position. For example, reacting 2-fluoro-4-nitroaniline (B181687) with piperidine (B6355638) or various alcohols demonstrates the high reactivity of the fluorine atom, a principle that is directly applicable to this compound.

Alternatively, the sulfonamide nitrogen can be functionalized. Standard synthesis of N-substituted sulfonamides often involves reacting a sulfonyl chloride (in this case, 2-fluoro-4-nitrobenzenesulfonyl chloride) with an appropriate amine. nih.govnsf.gov Furthermore, the existing sulfonamide can be N-alkylated or N-arylated, although this requires careful selection of reaction conditions to avoid competing reactions at the aromatic ring. A two-step process, involving the initial reaction of a sulfonyl chloride with a primary amine followed by benzylation of the resulting sulfonamide, has been successfully used to create N,N-disubstituted sulfonamides. nsf.gov

These synthetic strategies provide a versatile platform for creating extensive libraries of N-substituted analogs for SAR studies.

Systematic Exploration of Aromatic Substituent Effects on Reactivity and Function

The electronic properties and position of substituents on the benzenesulfonamide (B165840) ring profoundly influence the molecule's reactivity and its interactions with biological targets.

Positional and Electronic Influence of Additional Substituents

The reactivity of the this compound core is dominated by the SNAr mechanism, where the rate-determining step is the nucleophilic attack on the aromatic ring. masterorganicchemistry.comstackexchange.com The presence of strong electron-withdrawing groups (EWGs) like the nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups is crucial, as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. masterorganicchemistry.comnih.gov

The introduction of additional substituents can either enhance or diminish this reactivity.

Electron-Withdrawing Groups (EWGs): Additional EWGs, such as -CF₃, -CN, or another -NO₂ group, generally increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack and thus increasing the reaction rate for SNAr. libretexts.org For instance, studies on related benzenesulfonamide inhibitors have shown that adding electron-withdrawing groups like fluorine or chlorine can increase biological potency. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups decrease the ring's electrophilicity, deactivating it towards nucleophilic substitution and slowing the reaction rate. Research on Keap1-Nrf2 PPI inhibitors showed that electron-donating groups on the benzenesulfonyl moiety led to comparable or better inhibitory activities, whereas EWGs were less potent, indicating the complexity of substituent effects on biological function, which is not solely dictated by chemical reactivity.

The position of the substituent is also critical. An EWG placed ortho or para to the fluorine leaving group will provide the greatest stabilization to the Meisenheimer complex through resonance, leading to a significant rate enhancement. A meta-placed EWG offers only inductive stabilization, which is less effective. libretexts.org

| Substituent Type | General Effect on SNAr Reactivity | Positional Preference for Activation | Example Groups |

|---|---|---|---|

| Strongly Activating (EWG) | Greatly Increases Rate | Ortho, Para | -NO₂, -CF₃ |

| Moderately Activating (EWG) | Increases Rate | Ortho, Para | -CN, -SO₂R, -COR |

| Deactivating (EDG) | Decreases Rate | N/A | -CH₃, -OCH₃, -NH₂ |

Impact on Intermolecular and Intramolecular Interactions

Substituents significantly modulate the non-covalent interactions that govern molecular recognition at a biological target and crystal packing. The sulfonamide group itself is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.govacs.org

Intramolecular Interactions: Substituents can also lead to the formation of intramolecular hydrogen bonds, which can restrict the molecule's conformation. This pre-organization can be entropically favorable for binding to a receptor, as less conformational freedom is lost upon binding. The orientation of the nitro group relative to the benzene (B151609) ring, for instance, is influenced by both crystal packing forces and the electronic effects of other substituents, which in turn affects the molecule's aromaticity and electronic properties.

Design and Synthesis of Hybrid and Conjugated Sulfonamide Structures

Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophores into a single molecule. This approach aims to create agents with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold is a valuable building block for creating such hybrid structures.

Recent research has focused on developing sulfonamide hybrids that incorporate various biologically active heterocyclic rings. scilit.comnih.govresearchgate.net These heterocycles can include coumarin, indole, pyrazole, pyridine, thiazole, and benzothiazole, among others. scilit.comnih.gov The synthesis of these hybrids often involves linking the this compound moiety to the heterocyclic scaffold through a stable covalent bond, such as an amide, imine, or by direct C-N bond formation via SNAr.

For example, novel hybrid compounds have been synthesized by linking sulfonamides to other scaffolds via imine linkers or by creating acyl-thiourea structures. medjchem.com These strategies leverage the reactivity of the sulfonamide or the activated aromatic ring to connect with another pharmacophore, aiming to engage multiple biological targets simultaneously. scilit.comnih.gov

Principles of Rational Design for Novel this compound Scaffolds

Rational design of novel inhibitors based on the this compound scaffold relies on a deep understanding of the target's structure and the principles of molecular recognition. The sulfonamide group is a privileged scaffold in drug discovery due to its synthetic accessibility and its ability to act as a versatile anchor for molecular interactions. nih.govcitedrive.comnih.gov

Key principles for designing novel scaffolds include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (e.g., an enzyme active site) is known, SBDD can be employed. The this compound core can be used as a starting point, and new functional groups can be computationally modeled to fit into specific pockets of the target, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and displacing unfavorable ones (e.g., water molecules).

Ligand-Based Drug Design: In the absence of a target structure, ligand-based methods are used. This involves building a pharmacophore model based on a series of known active compounds. The essential features of the this compound scaffold and its most potent derivatives (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are mapped out to guide the design of new analogs with improved properties. researchgate.net

Scaffold Hopping and Bioisosterism: This involves replacing the core benzenesulfonamide structure or its substituents with other groups that have similar steric and electronic properties (bioisosteres). researchgate.net This can lead to improved pharmacokinetic profiles or novel intellectual property. For instance, the sulfonamide group could be replaced with a sulfone or other hydrogen-bonding moieties to explore new interactions.

Improving "Drug-Likeness": Rational design also focuses on optimizing physicochemical properties. Introducing polar groups, such as in sulfonamide analogs of natural products, can improve solubility and bioavailability. acs.org Computational models are often used to predict properties like lipophilicity (logP), solubility, and metabolic stability early in the design process.

By applying these principles, the this compound scaffold can be systematically optimized to generate novel, potent, and selective therapeutic candidates. nih.gov

Applications in Organic and Material Synthesis

Building Block Utility in Complex Molecule Construction

2-Fluoro-4-nitrobenzenesulfonamide and its analogs serve as crucial building blocks in the synthesis of complex organic molecules. The presence of the fluorine atom, the nitro group, and the sulfonamide functionality provides multiple reaction sites, allowing for diverse chemical transformations. For instance, the fluorine atom can be displaced by nucleophiles, the nitro group can be reduced to an amine, and the sulfonamide can undergo various reactions, making it a versatile scaffold for constructing intricate molecular architectures.

One notable application is in the synthesis of heterocyclic compounds. For example, derivatives of nitrobenzenesulfonamides have been instrumental in creating indazole-N-oxide derivatives through a process involving C-arylation and subsequent cleavage of the sulfur dioxide moiety. acs.org This highlights the role of the nitrobenzenesulfonamide core in facilitating complex cyclization reactions.

Role as an Intermediate in Pharmaceutical Lead Compound Synthesis

The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable intermediate in the synthesis of pharmaceutical lead compounds. google.comendotherm-lsm.com The sulfonamide group is a well-established pharmacophore present in a wide array of drugs. nih.gov The introduction of fluorine and a nitro group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its metabolic stability, binding affinity, and bioavailability. nih.gov

Research has shown that benzenesulfonamide (B165840) derivatives are potent inhibitors of influenza hemagglutinin (HA), a key protein in the life cycle of the influenza virus. nih.gov By modifying the benzenesulfonamide scaffold, researchers have developed potent antiviral agents. nih.gov For example, the synthesis of aniline (B41778) analogues through copper-catalyzed cross-coupling reactions has led to the discovery of highly potent compounds with EC50 values below 20 nM. nih.gov Furthermore, 2-fluoro-4-nitrobenzonitrile, a related compound, is a key intermediate for tyrosine kinase inhibitors used in the treatment of diseases like cancer. google.comgoogle.com

The synthesis of these complex pharmaceutical agents often involves multiple steps where the nitrobenzenesulfonamide moiety is strategically introduced and modified. For instance, in the synthesis of certain anti-influenza inhibitors, a substituted benzenesulfonamide was prepared from an aniline precursor via a Sandmeyer reaction followed by treatment with ammonia (B1221849). nih.gov

Employing Nitrobenzenesulfonamide as a Protecting Group in Organic Synthesis (Nosyl Chemistry)

The nitrobenzenesulfonyl group, often referred to as the "nosyl" (Ns) group, is a widely used protecting group for amines in organic synthesis. wikipedia.orgyoutube.comresearchgate.netwikipedia.orgorganic-chemistry.org The nosyl group is particularly valuable because it is stable under a variety of reaction conditions but can be readily removed under mild conditions, a property known as orthogonality in protecting group chemistry. wikipedia.orgorganic-chemistry.orgnih.gov

The most common method for introducing a nosyl group is the reaction of an amine with a nosyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the presence of a base. acs.org Deprotection, or the removal of the nosyl group, is typically achieved using soft nucleophiles like thiols (e.g., thiophenol) in the presence of a base. wikipedia.orgresearchgate.net

A significant advancement in the use of nitrobenzenesulfonamides was the Fukuyama secondary amine synthesis, which allows for the selective monoalkylation of primary amines. acs.org This method has had a substantial impact, particularly in solid-phase synthesis. acs.org Nosyl-protected amino acids are also crucial in peptide synthesis, both in solution and on solid phase, allowing for the creation of complex peptide structures, including N-methylated peptides. researchgate.netacs.org

| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions |

| 2-Nitrobenzenesulfonyl | Ns | Reaction with 2-nitrobenzenesulfonyl chloride and base | Thiol and base (e.g., thiophenol/K2CO3) |

| 4-Nitrobenzenesulfonyl | Ns | Reaction with 4-nitrobenzenesulfonyl chloride and base | Thiol and base |

| p-Toluenesulfonyl | Ts | Reaction with p-toluenesulfonyl chloride and base | Strong acid or strong reducing agents |

| 4-Cyanobenzenesulfonyl | - | Reaction with 4-cyanobenzenesulfonyl chloride and base | Thiol and base |

Integration into Solid-Phase Synthesis Methodologies

The principles of nosyl chemistry have been successfully extended to solid-phase synthesis (SPS), a powerful technique for the rapid and efficient synthesis of libraries of compounds. acs.orgacs.org In SPS, molecules are attached to a solid support (resin), and reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away. nih.govnih.gov

Polymer-supported nitrobenzenesulfonamides, prepared by reacting immobilized primary amines with nitrobenzenesulfonyl chlorides, have served as key intermediates in a variety of chemical transformations. acs.org This approach has been used to generate diverse molecular scaffolds. acs.orgacs.org For example, the solid-phase Fukuyama alkylation has been a cornerstone for creating libraries of complex molecules. acs.org

Furthermore, solid-phase synthesis has been utilized to create N-nosyl-N-methyl-α-amino acids, which are important building blocks for synthesizing conformationally restricted and protease-resistant peptides. acs.org This methodology often employs a 2-chlorotrityl chloride resin to temporarily protect the carboxylic acid group. acs.org The versatility of solid-phase synthesis with nitrobenzenesulfonamides is also demonstrated in the preparation of macrocyclic peptides and other complex structures. stanford.edunih.gov

Applications in Polymer Chemistry and Functional Materials

The unique chemical properties of this compound and related compounds have led to their exploration in the field of polymer chemistry and the development of functional materials.

Sulfonamide-containing monomers can be polymerized to create specialized polymers with unique properties. rsc.orgnih.govgoogle.com These polymers can exhibit responsiveness to stimuli such as pH, making them suitable for applications like drug delivery systems, biosensors, and other biomaterials. google.com The sulfonamide group can be introduced into hydrophilic polymers either by coupling to existing polymer backbones or by copolymerizing sulfonamide-containing monomers with other monomers. google.com

For instance, vinyl sulfonamide monomers have been synthesized and used in thiol-Michael crosslinking polymerizations to create network polymers with a wide range of mechanical and hydrolytic properties. nih.gov These materials have potential applications where stability is crucial. nih.gov Additionally, the development of AB-type monomers based on SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) reactivity has enabled the synthesis of previously unknown polysulfamides with high thermal stability and modular properties. acs.org These polymers can be chemically recycled back to their monomeric units, highlighting a move towards more sustainable polymer systems. acs.org

Computational and Theoretical Studies of 2 Fluoro 4 Nitrobenzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electronic structure, which in turn governs the molecule's stability, reactivity, and conformational preferences.

The reactivity and stability of 2-Fluoro-4-nitrobenzenesulfonamide can be predicted by analyzing various quantum chemical descriptors derived from its calculated electronic structure. The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring significantly influences the electron distribution and, consequently, the molecule's chemical behavior. The nitro group acts as a strong electron-withdrawing group, which can impact the acidity of the sulfonamide protons and the susceptibility of the aromatic ring to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have shown that their toxicity and reactivity are often governed by factors such as the number of nitro groups, the electrotopological state, and the energy of the lowest unoccupied molecular orbital (E-LUMO). nih.govresearchgate.net A lower E-LUMO value indicates a higher electrophilicity and thus a greater reactivity towards nucleophiles. nih.govresearchgate.net DFT calculations can provide precise values for these descriptors. For instance, studies on related nitrobenzenes have demonstrated a correlation between their toxicity and quantum-chemical parameters like E-LUMO. nih.gov

The stability of the molecule can be assessed by its total energy and the analysis of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO gap generally implies high kinetic stability. DFT calculations on similar sulfonamide-based compounds have been used to determine their global reactivity parameters, which indicate their relative stability and reactivity. nih.gov

Note: This table is illustrative and based on typical values for related nitroaromatic and sulfonamide compounds. Specific values for this compound would require dedicated DFT calculations.

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that governs the transitions between them. rsc.org

For benzenesulfonamide (B165840) and its derivatives, a key conformational feature is the orientation of the sulfonamide group relative to the benzene ring. nih.gov Quantum chemical calculations can predict the relative energies of different conformers. For instance, in benzenesulfonamide, two stable conformers have been predicted: one where the N-H bonds are eclipsed with two S=O bonds, and another where they are staggered. nih.gov The presence of the fluoro and nitro substituents in this compound will influence the rotational barriers and the relative stabilities of these conformers due to steric and electronic effects. The fluorine atom at the ortho position can induce specific conformational preferences through intramolecular interactions. Studies on other fluorinated aromatic compounds have shown that fluorination can significantly alter the conformational landscape. princeton.edu

The potential energy landscape can be computationally mapped by systematically varying the key dihedral angles and calculating the energy at each point. This provides a comprehensive view of the low-energy conformations and the energy barriers separating them, which is crucial for understanding its dynamic behavior and how it might interact with biological targets.

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies can be employed to predict its binding mode and affinity to various enzymes. Sulfonamides are a well-known class of inhibitors for several enzymes, most notably carbonic anhydrases (CAs). nih.govtandfonline.com Docking simulations of this compound into the active site of a CA isoform would reveal the key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex. The sulfonamide group is expected to coordinate with the zinc ion present in the active site of CAs, a characteristic interaction for this class of inhibitors. acs.org

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Computational methods can elucidate the intricate details of how this compound is recognized by a target protein. The fluoro and nitro groups play a significant role in modulating these interactions. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the nitro group can form hydrogen bonds and engage in π-π stacking with aromatic residues in the protein's binding pocket.

By analyzing the docked poses, one can identify the specific amino acid residues that are crucial for binding. This information is invaluable for understanding the structure-activity relationship (SAR), which relates the chemical structure of a molecule to its biological activity. dotmatics.com For example, docking studies of various benzenesulfonamide derivatives have shown that modifications to the benzene ring can significantly alter their binding affinity and selectivity for different enzyme isoforms. tandfonline.comnih.gov

Table 2: Illustrative Molecular Docking Results for a Benzenesulfonamide Derivative with a Target Protein

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | A more negative score generally indicates a more favorable binding interaction. |

| Key Interacting Residues | His94, His96, His119, Thr199, Thr200 | These amino acids form critical hydrogen bonds and other interactions with the ligand. |

| Hydrogen Bonds | 2 with the sulfonamide group, 1 with the nitro group | Highlights the importance of these functional groups for binding. |

| Hydrophobic Interactions | Val121, Leu198 | Indicate regions of the ligand and protein that are in close contact. |

Note: This table is illustrative. The specific interactions and scores for this compound would depend on the target protein and the docking software used.

Mechanistic Insights from Computational Simulations

Beyond static pictures of molecular structure and binding, computational simulations can provide dynamic insights into chemical reactions. These methods are crucial for understanding the mechanisms of reactions involving this compound.

The presence of a fluorine atom and a nitro group on the benzene ring makes this compound susceptible to nucleophilic aromatic substitution (SNAAr) reactions. In such a reaction, the fluorine atom, being a good leaving group, can be displaced by a nucleophile. The nitro group at the para position strongly activates the ring for this type of reaction.

Computational chemistry can be used to elucidate the detailed mechanism of these reactions by mapping the reaction pathway and locating the transition state (TS). arxiv.orgresearchgate.net The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. By calculating the energy of the reactants, the transition state, and the products, the activation energy of the reaction can be determined.

For the reaction of this compound with a nucleophile, computational methods like DFT can be used to model the formation of the Meisenheimer complex, which is a key intermediate in the SNAAr mechanism. The calculated energy profile would provide a quantitative understanding of the reaction kinetics and the factors that influence the reaction rate.

Simulation of Electrochemical Processes

The electrochemical behavior of this compound is a key area of investigation, as it provides insights into its redox properties and potential reaction pathways. The simulation of these processes, often in conjunction with experimental techniques like cyclic voltammetry (CV), is a powerful tool for elucidating complex reaction mechanisms.

The electrochemical reduction of nitroaromatic compounds, a class to which this compound belongs, has been extensively studied. dtic.mil Typically, the nitro group undergoes a stepwise reduction. In many cases, the process is initiated by a one-electron transfer to form a nitro anion radical. aascit.org This initial step is often reversible or quasi-reversible. aascit.org Subsequent reduction and protonation steps can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding the corresponding amine. nih.govnih.gov The general reduction pathway for a nitroaromatic compound (Ar-NO₂) can be summarized as follows:

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻˙ (Nitro anion radical) [Ar-NO₂]⁻˙ + H⁺ + e⁻ → Ar-NO (Nitroso derivative) Ar-NO + 2H⁺ + 2e⁻ → Ar-NHOH (Hydroxylamine derivative) Ar-NHOH + 2H⁺ + 2e⁻ → Ar-NH₂ (Amine derivative)

Computational simulations of cyclic voltammograms for nitrobenzene (B124822) and its derivatives have been successfully performed using specialized software packages. aascit.org These simulations allow for the determination of key electrochemical parameters, such as heterogeneous rate constants (k_h) and transfer coefficients (α), by fitting the simulated data to experimental voltammograms. aascit.org For instance, the simulation of nitrobenzene reduction has been achieved by assuming a single-electron transfer mechanism, which accurately models the formation of the anion radical. aascit.org

The electrochemical behavior of the sulfonamide group has also been a subject of theoretical and experimental investigation. nih.govacs.org While the sulfonamide group itself is generally electrochemically stable, its presence can influence the redox properties of the entire molecule. mdpi.com In some cases, electrochemical methods can be employed for the selective cleavage of sulfonimides to produce sulfonamides. acs.org

For this compound, it is anticipated that the primary electrochemical process would be the reduction of the nitro group, as it is more readily reduced than the sulfonamide or the fluoro-substituted aromatic ring. The presence of the electron-withdrawing fluorine atom and sulfonamide group would likely influence the reduction potential of the nitro group. A Hammett-type relationship has been observed for substituted nitrobenzenes, where the reduction current correlates with the electronic properties of the substituents. koreascience.kr

A hypothetical simulation of the cyclic voltammetry of this compound would likely involve modeling the multi-step reduction of the nitro group, taking into account the influence of the fluoro and sulfonamide substituents on the electron transfer kinetics and reduction potentials.

Table 1: Key Parameters in the Simulation of Electrochemical Processes

| Parameter | Description | Typical Range of Values |

| k_h | Heterogeneous electron transfer rate constant | 10⁻⁵ - 10⁻² cm/s |

| α | Transfer coefficient | 0.3 - 0.7 |

| E⁰' | Formal reduction potential | Dependent on the specific compound and conditions |

| D | Diffusion coefficient | 10⁻⁶ - 10⁻⁵ cm²/s |

This table presents typical parameters and their value ranges encountered in the simulation of electrochemical processes for organic molecules, based on findings from related studies. aascit.org

Theoretical Correlation with Spectroscopic Methodologies

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the interpretation and prediction of spectroscopic data. By calculating the theoretical vibrational frequencies, it is possible to achieve a detailed assignment of the experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra of molecules like this compound.

The standard approach involves optimizing the molecular geometry of the compound in its ground state using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following geometry optimization, vibrational frequency calculations are performed. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the computed harmonic frequencies are typically scaled by an empirical scaling factor.

The assignment of vibrational modes is further clarified by calculating the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration.

For related molecules like 2-, 3-, and 4-nitrobenzenesulfonamide (B188996), DFT calculations have been successfully employed to perform complete vibrational assignments of their FT-IR and FT-Raman spectra. nih.gov The effects of the nitro group substituent on the characteristic vibrational bands of the benzenesulfonamide moiety were thoroughly discussed in these studies. nih.gov Similarly, computational studies on other fluorinated and nitrated aromatic compounds have demonstrated excellent correlation between theoretical and experimental spectroscopic data.

In the case of this compound, a theoretical vibrational analysis would allow for the precise assignment of bands corresponding to the functional groups present in the molecule. Key vibrational modes of interest would include:

N-H stretching of the sulfonamide group.

S=O symmetric and asymmetric stretching of the sulfonyl group.

NO₂ symmetric and asymmetric stretching of the nitro group.

C-F stretching of the fluoro-substituted benzene ring.

C-S stretching .

Vibrations of the aromatic ring (e.g., C-C stretching, C-H in-plane and out-of-plane bending).

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Sulfonamide (SO₂NH₂) | N-H Stretching | 3400 - 3200 |

| S=O Asymmetric Stretching | 1370 - 1330 | |

| S=O Symmetric Stretching | 1180 - 1160 | |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 |

| Symmetric Stretching | 1370 - 1320 | |

| Fluoroaromatic | C-F Stretching | 1250 - 1000 |

| Aromatic Ring | C-H Stretching | 3100 - 3000 |

| C=C Stretching | 1600 - 1400 |

This table is based on established characteristic infrared absorption frequencies for organic functional groups and findings from computational studies on similar molecules. nih.gov The precise values for this compound would be determined through specific DFT calculations.

The correlation of theoretical calculations with experimental spectra not only validates the computational model but also provides a deeper understanding of the molecular structure and bonding. For instance, deviations between calculated and observed frequencies can indicate the presence of intermolecular interactions, such as hydrogen bonding, in the solid state.

Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes

Molecular Mechanisms of Enzyme Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of benzenesulfonamide (B165840) have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. scbt.comwikipedia.org DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a co-factor vital for the synthesis of nucleotides and certain amino acids. scbt.com Inhibition of this enzyme disrupts DNA replication and cell proliferation. scbt.com

Studies on 4-substituted benzenesulfonamides have revealed the existence of a specific "sulphonamide-binding site" on the DHFR enzyme. nih.gov Further nuclear magnetic resonance (NMR) experiments have indicated two distinct binding sites for sulfonamides on the enzyme. One of these sites overlaps with the binding site for the adenine (B156593) ring of the coenzyme NADPH. nih.gov The binding of sulfonamides is influenced by the pH, suggesting the involvement of an ionizable group on the enzyme, likely a histidine residue, which is not directly part of the sulfonamide binding pocket. nih.gov The interaction involves the protonation of the N-1 atom of the inhibitor, which facilitates strong Coulombic interactions with the enzyme. researchgate.net The pteridine (B1203161) and benzoyl rings of the inhibitors engage in hydrophobic interactions with lipophilic residues in the active site. researchgate.net

| Inhibitor Class | Enzyme Target | Binding Mechanism | Key Interactions |

| Benzenesulfonamides | Dihydrofolate Reductase (DHFR) | Binds to a specific sulfonamide-binding site, with one of two sites overlapping the NADPH adenine-binding site. nih.gov | Hydrophobic interactions of the benzoyl ring; pH-dependent binding suggesting involvement of a histidine residue. nih.govresearchgate.net |

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govrcsb.org These compounds typically act by coordinating to the zinc ion in the enzyme's active site. rcsb.org The sulfonamide moiety (–SO2NH2) is crucial for this interaction.

In studies of related sulfonamide derivatives, the sulfonamide anchor coordinates to the active site metal ion, while the phenylene ring fills the channel leading to the active site cavity. rcsb.org For instance, in the case of a glycosyl-sulfanilamide derivative, the glycosyl moiety, which enhances water solubility, is oriented towards a hydrophilic region of the active site. rcsb.org This specific binding mode is stabilized by a network of hydrogen bonds with water molecules and amino acid residues such as Gln92, Pro201, and Pro202. rcsb.org

Fluorination of the benzenesulfonamide ring can significantly alter the binding affinity and selectivity. Perfluorination, for example, increases the acidity of the sulfonamide group, which can enhance its binding to the zinc ion. Novel benzenesulfonamides and 2,3,5,6-tetrafluorobenzenesulfonamides have shown potent inhibition of tumor-associated CA isoforms IX and XII, with inhibition constants in the low nanomolar to subnanomolar range. nih.gov In contrast, the cytosolic isoforms CA I and II are moderately inhibited, with inhibition constants generally in the range of 41.5 to 1500 nM for CA I and 30.1 to 755 nM for CA II. nih.gov

| CA Isoform | Inhibition Constant (Ki) Range for Tetrafluorobenzenesulfonamides |

| hCA I | 41.5 - 1500 nM nih.gov |

| hCA II | 30.1 - 755 nM nih.gov |

| hCA IX | 1.5 - 38.9 nM nih.gov |

| hCA XII | 0.8 - 12.4 nM nih.gov |

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This activity is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Various compounds, including those with thiophene (B33073) and triazole scaffolds, have been investigated as urease inhibitors. nih.gov

The inhibitory mechanism often involves the interaction of the inhibitor with the nickel ions in the active site. nih.gov For some inhibitors, such as certain 3,4-dihydropyrimidine-2-thiones, the free sulfur atom and a hydrazine (B178648) moiety are thought to be key for interacting with the nickel center. nih.gov Molecular docking studies of 2-aminothiophene derivatives suggest that the thiophene ring binds near the nickel ions, and this proximity is crucial for inhibitory potency. nih.gov The nature of the substituents on the inhibitor molecule plays a significant role; for example, electron-withdrawing groups on an aryl ring can enhance the inhibitory activity of some thiophene derivatives. nih.gov Kinetic studies have revealed different modes of inhibition, including mixed-type inhibition, where the inhibitor can bind to either the free enzyme or the enzyme-substrate complex. nih.gov

| Inhibitor Scaffold | Proposed Interaction Site | Inhibition Type |

| 2-Aminothiophenes | Near the nickel ions in the active site. nih.gov | Not specified |

| 3,4-dihydropyrimidine-2-thiones | Nickel center via sulfur and hydrazine moiety. nih.gov | Not specified |

| Benzoyl thioureas | Catalytic or allosteric sites. nih.gov | Mixed-type |

| 2-Arylbenzothiazoles | Free urease or enzyme-substrate complex. nih.gov | Mixed-type |

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition

Pyruvate dehydrogenase kinase (PDK) is a regulatory enzyme that phosphorylates and thereby inhibits the pyruvate dehydrogenase complex (PDC). nih.gov This action links glycolysis to the tricarboxylic acid (TCA) cycle. nih.gov Inhibitors of PDK can, therefore, modulate cellular energy metabolism.

Studies on structurally diverse PDK inhibitors have shown that they can act through various mechanisms. nih.gov Some compounds directly inhibit the catalytic activity of PDKs, while others inhibit the autophosphorylation of PDK isoforms like PDK1 and PDK2. nih.gov A novel mechanism of PDC inhibition has also been described, where the addition of recombinant PDKs leads to an ADP-dependent inhibition of PDC, which can be partially alleviated by certain PDK inhibitors. nih.gov This indicates that small molecules can inhibit PDK activity by acting at different sites on the enzyme. nih.gov

M2 Proton Channel Inhibition

The M2 proton channel of the influenza A virus is a homotetrameric transmembrane protein that facilitates the transport of protons into the viral particle, a crucial step for viral uncoating. frontiersin.orgnih.gov The channel's pore is gated by a tetrad of tryptophan residues (Trp41), and its activity is regulated by a pH-sensing tetrad of histidine residues (His37). frontiersin.orgnih.gov

Inhibitors of the M2 channel, such as amantadine (B194251) and rimantadine, are thought to act by binding within the channel's pore, sterically blocking the passage of protons. frontiersin.orgnih.gov These drugs bind to a site in the interior of the channel, stabilizing the closed conformation of the pore. nih.gov The binding site is located on the lipid-facing side of the channel. nih.govcapes.gov.br The inhibition mechanism is allosteric, where the drug binding alters the channel's conformation and energetics, thereby preventing the proton conduction that is mediated by the His37 and Trp41 residues. capes.gov.brnih.gov

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. nih.gov The human genome contains several LOX isoforms, including 15-lipoxygenase-2 (h15-LOX-2), which has been implicated in various inflammatory conditions. nih.gov

Novel inhibitors with a central imidazole (B134444) ring have been identified as potent and selective inhibitors of h15-LOX-2. nih.gov Kinetic studies have shown that these compounds can act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The potency of these inhibitors is reflected in their IC50 values, which for some compounds are in the sub-micromolar range. For example, one such inhibitor, MLS000327069, exhibited an IC50 of 0.34 ± 0.05 μM. nih.gov Computational docking and hydrogen/deuterium exchange studies have been used to develop binding models for these inhibitors, suggesting that they bind in a way that restricts the motion of specific regions of the enzyme, such as helix-α2, which is consistent with their inhibitory potency. nih.gov

| Compound | Enzyme Target | IC50 (µM) | Inhibition Type |

| MLS000327069 | h15-LOX-2 | 0.34 ± 0.05 nih.gov | Mixed-type |

| MLS000327186 | h15-LOX-2 | 0.53 ± 0.04 nih.gov | Mixed-type |

| MLS000327206 | h15-LOX-2 | 0.87 ± 0.06 nih.gov | Mixed-type |

Antimicrobial Mechanisms of Action

The antimicrobial potential of 2-Fluoro-4-nitrobenzenesulfonamide is attributed to several distinct mechanisms, primarily targeting essential bacterial pathways and inducing cellular stress.

Interference with Folic Acid Synthesis Pathways

A fundamental mechanism of action for sulfonamide-based antibiotics is the disruption of the folic acid synthesis pathway, which is crucial for the production of nucleotides and certain amino acids in bacteria. nih.gov Sulfonamides, including derivatives of benzenesulfonamide, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. nih.govnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form dihydropteroate. nih.gov By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid and inhibiting bacterial growth. nih.gov This mechanism is particularly relevant for the anti-mycobacterial activity of sulfonamides, as Mycobacterium tuberculosis relies on this pathway for survival. nih.gov While direct enzymatic assays on this compound are not extensively reported in the reviewed literature, its structural similarity to other active sulfonamides strongly suggests a similar mode of action.

Induction of Oxidative Stress

Several antimicrobial agents exert their bactericidal effects by inducing the production of reactive oxygen species (ROS) within bacterial cells. nih.govnih.gov These highly reactive molecules, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. researchgate.netplos.org Some antibiotics have been shown to stimulate the Fenton reaction, which generates highly toxic hydroxyl radicals. plos.org While the direct evidence for this compound inducing oxidative stress is still emerging, the presence of the nitro group in its structure is significant. Nitroaromatic compounds are known to undergo reduction in biological systems, a process that can generate nitro anion radicals which, in the presence of oxygen, can lead to the formation of superoxide radicals and subsequent ROS. researchgate.net This suggests a plausible mechanism for its antimicrobial activity, warranting further investigation through specific assays measuring ROS production in bacteria treated with this compound.

Mechanisms of Anti-Mycobacterial Activity

The activity of this compound against Mycobacterium tuberculosis is likely multifaceted. As a sulfonamide, its primary mechanism is the inhibition of dihydropteroate synthase (DHPS), as detailed in section 7.2.1. nih.gov Furthermore, many nitro-containing compounds are known to be effective against M. tuberculosis, often acting as prodrugs that require activation by mycobacterial enzymes. nih.gov For instance, the reduction of a nitro group by mycobacterial nitroreductases can lead to the formation of reactive nitrogen species that are toxic to the bacterium. nih.gov The presence of the nitro group in this compound suggests it may also function as a prodrug, a hypothesis that requires experimental validation through studies with nitroreductase-deficient mycobacterial strains. Additionally, some anti-mycobacterial compounds interfere with cell wall synthesis or other essential cellular processes. nih.gov

Antiviral Activity Mechanisms

The antiviral mechanisms of this compound are not as well-defined as its other biological activities. However, general antiviral strategies often involve the inhibition of viral entry, replication, or release from the host cell. researchgate.net Some antiviral drugs, particularly nucleoside analogs, act by inhibiting viral polymerases, leading to chain termination of the viral genome. nih.gov Other mechanisms include the inhibition of viral proteases, which are necessary for the maturation of viral proteins, or interference with the host cell machinery that the virus co-opts for its replication. researchgate.net The presence of a fluorine atom in the structure of this compound is noteworthy, as fluorinated compounds have shown promise as antiviral agents. For example, 2'-fluoro-2'-deoxycytidine has demonstrated broad antiviral activity. nih.gov However, without specific studies on this compound, its precise antiviral mechanism remains speculative.

Anticancer Activity Mechanisms

Emerging evidence suggests that this compound and its derivatives possess anticancer properties, primarily through the induction of apoptosis, or programmed cell death. A study on a closely related compound, a 2,4-Dinitrobenzenesulfonamide derivative (S1), demonstrated significant cytotoxic activity against acute leukemia cell lines (K562 and Jurkat). nih.govualberta.ca The investigation into the mechanism of action revealed that this compound induces apoptosis through both extrinsic and intrinsic pathways. nih.gov

In K562 cells, the derivative S1 was found to cause cell cycle arrest at the G2/M phase and activate both the extrinsic pathway, indicated by an increased expression of Fas receptor (FasR), and the intrinsic pathway, evidenced by the loss of mitochondrial membrane potential and increased expression of the Apoptosis-Inducing Factor (AIF). nih.govualberta.ca Furthermore, it led to the activation of caspase-3 in these cells. nih.gov In Jurkat cells, the mechanism involved cell cycle arrest at the G0/G1 phase and the induction of intrinsic apoptosis, characterized by the loss of mitochondrial potential and a reduction in the expression of Survivin, an inhibitor of apoptosis protein. nih.govualberta.ca

These findings suggest that benzenesulfonamide derivatives bearing nitro groups can trigger a cascade of events leading to the programmed death of cancer cells, making them promising candidates for further development as anticancer agents. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For benzenesulfonamide derivatives, several structural features have been identified as important for their biological activities.

In the context of antimicrobial activity , the nature and position of substituents on the benzene (B151609) ring significantly influence efficacy. For sulfonamides in general, the pKa value, which is influenced by substituents, plays a dominant role in their antibacterial activity, as it governs the degree of ionization at physiological pH. nih.gov The lipophilicity of the molecule, while generally considered important for membrane permeability, has been suggested to be of minor importance for the in vitro antibacterial activity of some sulfonamides. nih.gov A review of sulfonyl and sulfonamide-containing heterocyclic derivatives highlighted various structural modifications that enhance antibacterial potency. nih.gov

For antiviral activity , SAR studies on flavonoids have shown that specific hydroxylation patterns and the presence of certain side chains are critical. researchgate.net While not directly applicable to this compound, this underscores the importance of substituent effects in modulating antiviral potency. The general principles of SAR for antiviral agents focus on optimizing interactions with specific viral or host targets. nih.gov

In the realm of anticancer activity , SAR studies on N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides have provided clear insights into the beneficial substitution patterns on the benzenesulfonamide ring for enhancing potency against cancer cells. nih.gov A recent study on carbazole (B46965) sulfonamide derivatives identified compounds with potent antiproliferative activity, revealing that specific substitutions lead to dual-targeting of tubulin polymerization and topoisomerase I. nih.gov The presence of a fluorine atom, as in this compound, is often associated with improved metabolic stability and binding affinity, which are desirable properties for drug candidates.

Influence of Fluorine and Nitro Substituents on Biological Activity

The biological activity of this compound is significantly modulated by the electronic properties of its substituents on the aromatic ring. The presence of both a fluorine atom at the ortho-position and a nitro group at the para-position creates a unique electronic environment that influences the molecule's interactions with biological targets.

The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the benzene ring decreases the electron density of the aromatic system. This electron-withdrawing character enhances the acidity of the sulfonamide (-SO₂NH₂) protons, which can be a critical factor in the binding affinity to certain enzymes. ijpsonline.com For instance, in the context of antibacterial sulfonamides, the structural similarity to p-aminobenzoic acid (PABA) is fundamental to their mechanism of action. nih.gov While this compound is not a direct PABA analogue, the principle that electron-withdrawing groups can modulate activity holds. Studies on various benzenesulfonamide derivatives have shown that strongly electron-withdrawing substituents can lead to enhanced inhibitory activity against certain enzymes. ijpsonline.comnih.gov

The fluorine atom, another electronegative element, also contributes to the electron-withdrawing nature of the substituted ring. However, its effects are more complex. Fluorine can alter molecular properties such as lipophilicity, metabolic stability, and binding affinity through specific interactions like hydrogen bonds or dipole-dipole interactions. nih.govnih.gov Its position at the ortho-position to the sulfonamide group can induce specific conformational preferences that may be crucial for fitting into the active site of a target protein. nih.gov The introduction of fluorine into drug candidates is a common strategy to enhance biological potency and modulate physicochemical properties. nih.gov For example, in a series of 1,3,5-triazinyl sulfonamides designed as inhibitors for Mycobacterium tuberculosis carbonic anhydrases, the presence and substitution of fluorine atoms significantly influenced the inhibitory potency, with inhibition constants (KI) in the nanomolar to submicromolar range. nih.gov

The combined effect of the ortho-fluoro and para-nitro substituents makes the aromatic ring of this compound particularly electron-deficient. This electronic profile is pivotal for its biological function, often enhancing its ability to act as an enzyme inhibitor.

Table 1: Influence of Aromatic Ring Substituents on Sulfonamide Activity (Illustrative Examples)

| Base Compound | Substituent(s) | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Benzenesulfonamide | p-NH₂ (Sulfanilamide) | Basis for antibacterial activity via PABA antagonism. | nih.gov |

| Benzenesulfonamide | p-NO₂ | Increased electron-withdrawing character; can enhance enzyme inhibition. | ijpsonline.comnih.gov |

| Benzenesulfonamide | Halogen (e.g., F, Cl) | Modulates lipophilicity and binding interactions; can increase potency. | ijpsonline.comnih.gov |

| 1,3,5-Triazinyl Sulfonamide | Fluorine | Efficient inhibition of β-carbonic anhydrases (nanomolar KIs). | nih.gov |

Significance of the Sulfonamide Moiety in Molecular Recognition

The sulfonamide group (-SO₂NH₂) is a cornerstone of the molecular structure of this compound and is fundamental to its biological interactions. This functional group is not merely a passive scaffold but an active participant in molecular recognition, capable of forming critical bonds with biological macromolecules. nih.govresearchgate.net It is considered a "molecular chimera" because it can engage in both hydrogen bonding and interactions with non-polar regions of protein binding sites. nih.govresearchgate.net

One of the most well-documented roles of the sulfonamide moiety is its ability to act as a zinc-binding group in metalloenzymes, most notably carbonic anhydrases (CAs). nih.gov In this context, the sulfonamide nitrogen atom deprotonates to form a sulfonamidate anion (-SO₂NH⁻). This anion then coordinates directly with the Zn²⁺ ion located in the enzyme's active site. This interaction is a hallmark of sulfonamide-based CA inhibitors and is typically the primary anchor for the inhibitor molecule. The two oxygen atoms of the sulfonamide group often form a network of hydrogen bonds with active site residues, such as the backbone amides of conserved threonine residues, further stabilizing the enzyme-inhibitor complex. nih.gov

The geometry of the sulfonamide group is tetrahedral around the sulfur atom, which allows its substituents to project into specific regions of a binding pocket. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygens are potent hydrogen bond acceptors. This dual functionality allows the sulfonamide moiety to establish a robust network of non-covalent interactions, ensuring high-affinity binding to its target. nih.govnih.gov The ability to easily introduce chemical modifications to the sulfonamide group allows for the fine-tuning of a drug's properties. nih.govresearchgate.net

Table 2: Key Interactions of the Sulfonamide Moiety in Molecular Recognition

| Interaction Type | Participating Atoms | Description | Significance |

|---|---|---|---|

| Metal Ion Coordination | Sulfonamide Nitrogen (deprotonated) | Coordinates with the active site metal ion (e.g., Zn²⁺ in Carbonic Anhydrase). | Primary anchoring interaction for many metalloenzyme inhibitors. |

| Hydrogen Bond Donor | N-H | Forms hydrogen bonds with acceptor groups (e.g., backbone carbonyls) in the protein. | Contributes to binding affinity and specificity. |

| Hydrogen Bond Acceptor | Two Sulfonyl Oxygens | Form hydrogen bonds with donor groups (e.g., amino acid side chains, backbone N-H) in the protein. | Stabilizes the binding orientation of the molecule. |

| van der Waals / Hydrophobic Interactions | Aromatic ring attached to sulfur | Interacts with non-polar residues in the binding pocket. | Orients the molecule and contributes to overall binding energy. |

Conformational Dynamics and Their Impact on Biological Interactions

The three-dimensional shape, or conformation, of this compound is not static but exists in a dynamic equilibrium of different spatial arrangements. fiveable.me These conformational dynamics, particularly the rotation around the sulfur-carbon (S-C) bond linking the sulfonamide group to the phenyl ring, are critical in determining how the molecule presents itself to a biological target. rsc.org The energetic favorability of certain conformations dictates the molecule's bioactive shape, which is the specific conformation it adopts when binding to a receptor or enzyme active site. nobelprize.org

The substituents on the benzene ring play a crucial role in defining the molecule's conformational landscape. The ortho-fluoro substituent, due to its size and electronegativity, can create steric hindrance that influences the preferred torsional angle between the plane of the phenyl ring and the N-S-C plane of the sulfonamide group. rsc.org Computational and crystallographic studies on substituted benzenesulfonamides have shown that N-substitution or ring substitution can force the aromatic ring to rotate significantly to avoid steric clashes within an enzyme's active site. nih.gov For example, a study on N-substituted sulfonamides binding to human carbonic anhydrase II revealed that substitution induced a rotation of approximately 100° in the benzene ring compared to the unsubstituted parent compound, leading to a loss of certain hydrophobic interactions but potentially gaining others. nih.gov

Table 3: Factors Influencing Conformational Preference and Biological Interaction

| Factor | Description | Impact on Biological Interaction |

|---|---|---|

| Torsional Angle (Ar-SO₂) | The angle of rotation around the C-S bond between the phenyl ring and the sulfonamide group. | Determines the 3D orientation of the phenyl ring relative to the sulfonamide's binding interactions. A specific angle may be required for optimal fit into a binding pocket. nih.gov |

| Steric Hindrance | Repulsive forces between the ortho-fluoro substituent and the sulfonamide group or protein residues. | Restricts rotational freedom and favors conformations that minimize steric clash, potentially pre-organizing the molecule for binding. rsc.org |

| Intramolecular Interactions | Non-covalent interactions (e.g., dipole-dipole) between the fluoro, nitro, and sulfonamide groups. | Can stabilize certain conformations over others, lowering the energetic cost of adopting the bioactive conformation. |

| Protein Environment | The shape and chemical nature of the enzyme's active site. | The final bound conformation is a result of induced fit, where the molecule adapts to the protein environment to maximize favorable interactions. nobelprize.org |

Future Research Directions and Unexplored Avenues

Innovations in Synthetic Methodologies for Fluoro-nitrobenzenesulfonamides

The development of novel and efficient synthetic methods is paramount for expanding the chemical space around fluoro-nitrobenzenesulfonamides. Future research will likely focus on improving existing routes and pioneering new transformations to introduce fluorine and other functionalities with greater precision and efficiency.

Current synthetic strategies for related fluoronitroaromatic compounds often involve nucleophilic aromatic substitution, nitration of fluorinated precursors, or the reduction of dinitro compounds. For instance, the synthesis of 2-fluoro-4-nitroaniline (B181687), a potential precursor, can be achieved by reacting 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849). google.com Another approach involves the nitration and subsequent hydrolysis of p-fluoroacetanilide, which can be optimized using microchannel reactors to improve yield and safety. google.com

Future innovations may draw from broader advances in fluorine chemistry. ethz.ch This includes the development of novel fluorinating reagents and methods that allow for the late-stage introduction of fluorine into complex molecules. One promising concept is reactivity umpolung, which could enable the preparation of polyfluorinated compounds from cyclotron-produced [¹⁸F]fluoride, opening doors for radiolabeling studies. ethz.ch Additionally, radical N-perfluoroalkylation–defluorination pathways, which have been used to create fluorinated amides and related structures from nitrosoarenes, could be adapted for sulfonamide synthesis, offering new routes to diverse analogs. nih.gov

Exploration of Novel Catalytic Transformations and Derivatizations

Catalytic methods offer mild and selective pathways to functionalize the 2-fluoro-4-nitrobenzenesulfonamide core, enabling the creation of diverse derivative libraries for biological screening. The sulfonamide group, once considered relatively inert, is now viewed as a versatile synthetic handle for late-stage functionalization. chemrxiv.orgresearchgate.net

One area of exploration is the use of biocatalysts. Laccase-catalyzed reactions, for example, have been employed to synthesize heterodimers and heterotrimers from antimicrobial sulfonamides, demonstrating the potential for enzymatic transformations to create complex molecules. mdpi.com Another significant advancement is the N-heterocyclic carbene (NHC)-catalyzed deamination of primary sulfonamides. This method converts the sulfonamide into a sulfinate intermediate, which can then be trapped with a wide range of electrophiles. chemrxiv.orgresearchgate.net This strategy is highly tolerant of various functional groups, making it ideal for the late-stage diversification of complex molecules. researchgate.net

Photocatalysis represents another frontier, allowing sulfonamides to be converted into sulfonyl radical intermediates under metal-free conditions. acs.orgnih.gov These radicals can then be combined with various alkene fragments to forge new carbon-sulfur bonds. acs.org This approach can also generate sulfinate anions, further expanding the possibilities for derivatization into sulfones or sulfonyl fluorides. acs.orgnih.gov The application of these novel catalytic systems to this compound could unlock a vast and previously inaccessible chemical space.

Rational Design of Highly Selective and Potent Analogs Based on Mechanistic Insights

Building upon a deeper understanding of how this compound and its derivatives interact with biological targets, rational design principles can guide the synthesis of analogs with improved potency and selectivity. This approach moves beyond random screening to a more directed and efficient discovery process.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the parent compound—for instance, by altering substituents on the aromatic ring or modifying the sulfonamide group—and assessing the impact on biological activity, researchers can identify key pharmacophoric features. openaccesspub.org For example, in the design of novel RNase L inhibitors, a structure-based rational design approach led to the development of compounds with more than 30-fold greater potency than the initial hit. nih.gov

Computational docking studies are an indispensable tool in modern rational design. nih.govnih.gov By modeling how potential analogs bind to the active site of a target protein, such as the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria or viral proteins, researchers can predict binding affinities and interaction modes. nih.govmdpi.com This allows for the in silico screening of virtual compound libraries, prioritizing the synthesis of only the most promising candidates. nih.gov For instance, molecular docking was used to guide the design of new sulfonamide derivatives targeting the HIV-1 gp120-CD4 binding interaction, resulting in compounds with significantly increased activity. nih.gov

Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities

While sulfonamides are well-known for their antibacterial properties, which stem from the inhibition of folic acid synthesis, this class of compounds exhibits a wide range of biological activities. openaccesspub.orgnih.gov A critical future direction is to unravel the specific molecular mechanisms through which this compound and its derivatives exert their effects.